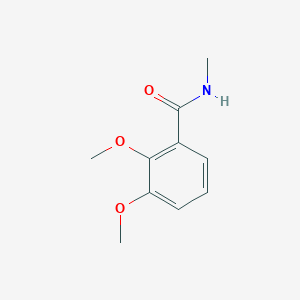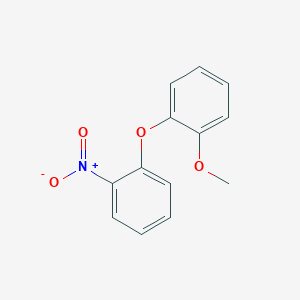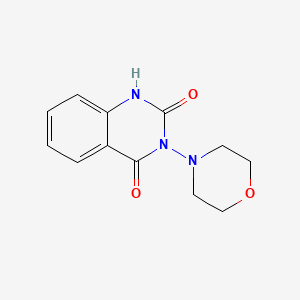
2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-
Vue d'ensemble
Description
Quinazolinediones are a class of organic compounds that contain a quinazoline core, which is a type of heterocyclic compound. They are known to have various biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
Quinazolinediones have a bicyclic structure with two nitrogen atoms in the ring. The exact structure can vary depending on the substituents attached to the ring .Chemical Reactions Analysis
Quinazolinediones can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions. The exact reactions depend on the specific structure of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinediones depend on their specific structure. Factors that can influence these properties include the nature and position of the substituents on the quinazoline ring .Mécanisme D'action
Target of Action
Similar compounds have been found to targetCyclin-Dependent Kinase 2 (CDK2) and Fibroblast Growth Factor Receptors (FGFRs) . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, respectively .
Mode of Action
For instance, certain compounds can inhibit CDK2, leading to a halt in cell cycle progression . Similarly, FGFR inhibitors can prevent the activation of the FGFR signaling pathway, thereby inhibiting tumor growth .
Biochemical Pathways
The FGFR signaling pathway is one of the key pathways affected by similar compounds . Upon binding to fibroblast growth factors, FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, activating downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to inhibit α-amylase and α-glucosidase enzymes, which are involved in carbohydrate metabolism . The compound binds to the active sites of these enzymes, thereby preventing the breakdown of carbohydrates into glucose. This interaction is significant for its potential use in managing diabetes by controlling blood sugar levels .
Cellular Effects
The effects of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as α-amylase and α-glucosidase . This binding prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their activity. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate carbohydrate metabolism, such as α-amylase and α-glucosidase . The compound’s inhibition of these enzymes affects metabolic flux and metabolite levels, leading to reduced glucose production and improved glycemic control .
Transport and Distribution
The transport and distribution of 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with intracellular proteins and organelles .
Subcellular Localization
2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications and targeting signals direct the compound to specific compartments, enhancing its efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
3-morpholin-4-yl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-11-9-3-1-2-4-10(9)13-12(17)15(11)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLWEOXHHQNVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C(=O)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226826 | |
| Record name | 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75906-64-8 | |
| Record name | 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075906648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



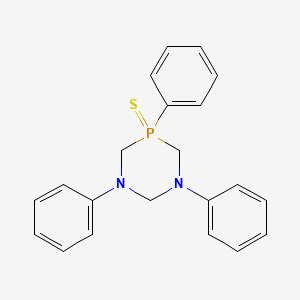
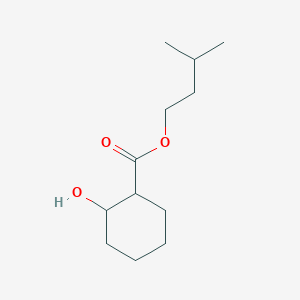
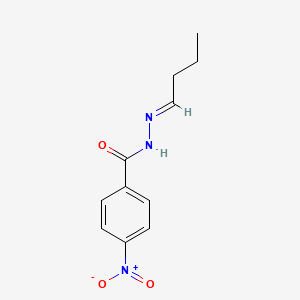

![[3-(4-Methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate](/img/structure/B1660323.png)
![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}acetamide](/img/structure/B1660325.png)

![7-Hydroxy-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1660328.png)

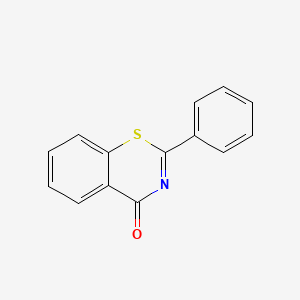
![Acetamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B1660332.png)
